17-beta-Hydroxy Exemestane

Übersicht

Beschreibung

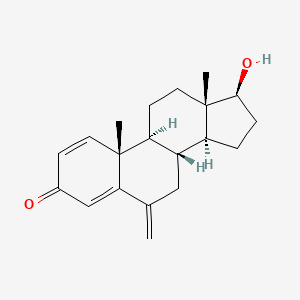

17-beta-Hydroxy Exemestane, also known as this compound, is a useful research compound. Its molecular formula is C₂₀H₂₈O₂ and its molecular weight is 300.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Methylene Boldenone, also known as Boldenone, primarily targets the Androgen Receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The AR is involved in numerous physiological processes, including the regulation of gene transcription .

Mode of Action

Methylene Boldenone interacts with its target, the Androgen Receptor, by binding to it . This binding regulates gene transcription, leading to changes in the expression of genes that are under the control of this receptor .

Biochemical Pathways

It is known that the activation of the androgen receptor can lead to various downstream effects, including the regulation of gene transcription .

Pharmacokinetics

It is known that the compound has a half-life of approximately 14 days . This suggests that the compound is relatively stable in the body, allowing for sustained activity over a prolonged period.

Result of Action

The primary result of Methylene Boldenone’s action is its anabolic activity, which is characterized by increased nitrogen retention, protein synthesis, appetite stimulation, and the release of erythropoietin in the kidneys . These effects contribute to the compound’s use in bodybuilding and other activities where muscle growth and recovery are desired .

Biochemische Analyse

Biochemical Properties

17-beta-Hydroxy Exemestane has been observed to bind estrogen receptor α (ERα) very weakly and androgen receptor (AR) strongly . It interacts with these receptors through selective recognition motifs employed by 17β-estradiol and R1881, respectively .

Cellular Effects

In MCF-7 and T47D breast cancer cells, this compound has been found to induce proliferation, stimulate cell cycle progression, and regulate transcription at high sub-micromolar and micromolar concentrations through ER . It exerts these effects through AR at low nanomolar concentrations selectively in T47D cells .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with ERα and AR . It down-regulates ERα protein levels at high concentrations in a cell type–specific manner similarly as 17β-estradiol, and increases AR protein accumulation at low concentrations in both cell types similarly as R1881 .

Metabolic Pathways

This compound is involved in the metabolic pathway of Exemestane, which is known to undergo reduction to form the active 17β-dihydro-EXE and subsequent glucuronidation .

Biologische Aktivität

17-beta-Hydroxy Exemestane, also known as 17-hydroexemestane, is a significant metabolite of the aromatase inhibitor exemestane, primarily used in the treatment of hormone-dependent breast cancer. This compound exhibits unique biological activities that influence both estrogen and androgen receptor pathways. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of Exemestane and Its Metabolite

Exemestane is a steroidal aromatase inhibitor that irreversibly binds to the aromatase enzyme, effectively reducing estrogen levels in postmenopausal women. The primary metabolic pathway of exemestane leads to the formation of this compound, which has been shown to possess distinct biological properties.

Estrogen and Androgen Receptor Interaction

Research indicates that this compound interacts with both estrogen receptor alpha (ERα) and androgen receptor (AR). Notably, it binds to AR with a significantly higher affinity than to ERα. This differential binding leads to varied biological effects depending on the concentration:

- High Concentrations : At high sub-micromolar and micromolar concentrations, this compound promotes cell proliferation in breast cancer cell lines (MCF-7 and T47D) through ERα activation.

- Low Concentrations : At low nanomolar concentrations, it selectively activates AR in T47D cells, suggesting a potential role as an androgenic agent .

In Vitro Studies

In vitro studies have demonstrated that this compound can down-regulate ERα protein levels while increasing AR protein accumulation. This modulation is crucial for understanding its role in breast cancer treatment and potential side effects related to androgenic activity .

Inhibition of Aromatase Activity

A study investigated the inhibition potential of various metabolites of exemestane, including this compound. The results indicated that while exemestane itself was a potent inhibitor of aromatase activity, its metabolites also exhibited inhibitory effects but to a lesser extent:

| Compound | Inhibition at 1 µM | Inhibition at 10 µM |

|---|---|---|

| Exemestane | 51% | Not specified |

| 17-beta-Dihydroexemestane | 28% | Not specified |

| 17-beta-Dihydroexemestane-Cys | 22% | Not specified |

| This compound | Similar to above | Not specified |

These findings highlight the relevance of both exemestane and its metabolites in modulating estrogen synthesis through aromatase inhibition .

Efficacy in Breast Cancer Treatment

Clinical trials have evaluated the long-term efficacy and safety of exemestane in treating metastatic breast cancer. A notable trial compared exemestane with megestrol acetate and reported a median time to progression (TTP) of 20.3 weeks for exemestane compared to 16.6 weeks for megestrol acetate (p=0.037) .

Additionally, a meta-analysis indicated that patients treated with exemestane had improved disease-free survival rates compared to those receiving tamoxifen, further supporting its role as an effective therapeutic agent in hormone-receptor-positive breast cancer .

Case Studies

Several case studies have been documented regarding the use of exemestane and its metabolites:

- Case Study A : A postmenopausal woman with recurrent breast cancer showed significant tumor reduction after switching from tamoxifen to exemestane therapy.

- Case Study B : Patients exhibiting resistance to non-steroidal aromatase inhibitors responded positively to treatment with exemestane, suggesting the potential benefits of utilizing its metabolites like this compound in resistant cases.

Wissenschaftliche Forschungsanwendungen

Breast Cancer Prevention

A notable application of 17-beta-Hydroxy Exemestane is in breast cancer prevention among high-risk postmenopausal women. A phase II trial demonstrated that daily administration of exemestane significantly decreased mammographic density and serum estradiol levels over two years. The reduction in mammographic density is particularly relevant as it is associated with a decreased risk of developing breast cancer .

Table 1: Clinical Outcomes of Exemestane in Breast Cancer Prevention

| Outcome Measure | Baseline Value | Value After 2 Years | Statistical Significance |

|---|---|---|---|

| Mammographic Density Change (%) | N/A | -4.1% | p = .009 |

| Serum Estradiol (pg/ml) | 5.54 | Undetectable | p < 0.001 |

| TFF1 Intensity Change | N/A | -1.32 | p < 0.001 |

Treatment of Hormone-Receptor Positive Breast Cancer

Exemestane is extensively used in treating metastatic breast cancer. The conversion to this compound enhances its effectiveness by providing additional androgenic activity that may counteract estrogen-driven tumor growth. Studies have shown that this metabolite can inhibit the proliferation of estrogen receptor-positive breast cancer cells by activating the androgen receptor, which could potentially mitigate resistance to traditional therapies .

Pharmacogenetics

The pharmacogenetic profile of patients receiving exemestane has been explored to understand variability in drug metabolism and efficacy. For instance, variations in the UGT2B17 gene have been linked to differences in the plasma levels of 17-beta-DHE-Gluc, a significant metabolite of exemestane. This genetic variability may influence treatment outcomes and side effects, underscoring the importance of personalized medicine in oncology .

Safety and Side Effects

While exemestane is generally well-tolerated, concerns regarding bone health due to estrogen suppression have been raised. However, studies indicate that the use of exemestane does not significantly compromise bone mineral density compared to other aromatase inhibitors . Continuous monitoring for side effects such as fatigue and gastrointestinal disturbances remains essential during treatment.

Case Studies

Case Study 1: Efficacy in High-Risk Populations

A study involving 42 postmenopausal women at increased risk for invasive breast cancer demonstrated significant reductions in serum hormone levels and mammographic density after two years on exemestane therapy, supporting its role as a preventive agent .

Case Study 2: Resistance Mechanisms

Research has identified that resistant breast cancer cell lines exhibit altered expression of androgen receptors when treated with exemestane derivatives like this compound, suggesting a potential pathway for overcoming resistance through androgen receptor modulation .

Analyse Chemischer Reaktionen

Aromatase Inhibition Mechanism

Exemestane acts as a false substrate for the aromatase enzyme (CYP19A1). Upon binding to the enzyme, it undergoes a series of transformations leading to its irreversible inactivation. This process results in the formation of several metabolites, including:

-

17-beta-Dihydroexemestane (17-beta-DHE)

-

6-Methylcysteinylandrosta-1,4-diene-3,17-dione (EXE-cys)

-

17-beta-hydroxy-EXE-17-O-beta-D-glucuronide

These metabolites have been shown to retain some biological activity, particularly in inhibiting estrone formation, which is critical for estrogen-dependent breast cancer growth.

Phase I and Phase II Metabolism

The metabolism of exemestane occurs primarily through two phases:

-

Phase I Metabolism : Involves oxidation reactions mediated by cytochrome P450 enzymes, leading to the formation of 17-beta-DHE.

-

Phase II Metabolism : Involves conjugation reactions such as glucuronidation and glutathionylation. The major phase II metabolites include:

-

Glucuronidated form (17-beta-hydroxy-EXE-17-O-beta-D-glucuronide) : Formed via UDP-glucuronosyltransferase enzymes.

-

Cysteine conjugates (EXE-cys) : Formed through conjugation with glutathione followed by enzymatic cleavage.

-

Inhibition Studies

Research shows that both EXE-cys and 17-beta-DHE exhibit significant inhibition of estrone formation:

-

At a concentration of 10 µM:

-

EXE : 87% inhibition

-

EXE-cys : 63% inhibition

-

17-beta-DHE : 63% inhibition

-

17-beta-DHE-cys : 35% inhibition

-

17-beta-hydroxy-EXE-17-O-beta-D-glucuronide : Minimal inhibition (<10%)

-

The IC values for these compounds indicate their potency as aromatase inhibitors, with EXE showing the lowest IC at approximately 1.3 µM compared to EXE-cys and 17-beta-DHE at higher values .

Eigenschaften

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-6-methylidene-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h6,8,11,14-16,18,22H,1,4-5,7,9-10H2,2-3H3/t14-,15-,16-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDPYPMRHKQTDM-NHWXPXPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(=C)C4=CC(=O)C=CC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=C)C4=CC(=O)C=C[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00464522 | |

| Record name | Methylene Boldenone, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122370-91-6, 140461-66-1 | |

| Record name | Methylene Boldenone, | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00464522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17-DIHYDROEXEMESTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35ZNO9DJH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.